molecular formula C12H16O2S B13495786 4-((3-Methoxyphenyl)thio)pentan-2-one

4-((3-Methoxyphenyl)thio)pentan-2-one

Cat. No.: B13495786
M. Wt: 224.32 g/mol
InChI Key: TXRMKQVXRHAGNX-UHFFFAOYSA-N
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Description

4-((3-Methoxyphenyl)thio)pentan-2-one is an organic compound that belongs to the class of thioethers It features a methoxyphenyl group attached to a pentanone backbone via a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Methoxyphenyl)thio)pentan-2-one typically involves the reaction of 3-methoxythiophenol with a suitable pentanone derivative under controlled conditions. One common method is the nucleophilic substitution reaction where 3-methoxythiophenol reacts with 2-bromopentanone in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like acetone at elevated temperatures to facilitate the formation of the thioether bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like distillation and chromatography would be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

4-((3-Methoxyphenyl)thio)pentan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Methoxyphenyl)thio)butan-2-one
  • 4-((3-Methylphenyl)thio)pentan-2-one
  • 4-((3-Methoxyphenyl)thio)hexan-2-one

Uniqueness

4-((3-Methoxyphenyl)thio)pentan-2-one is unique due to its specific structural features, such as the methoxy group on the phenyl ring and the pentanone backbone. These structural elements confer distinct chemical reactivity and potential biological activity compared to similar compounds .

Properties

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

4-(3-methoxyphenyl)sulfanylpentan-2-one

InChI

InChI=1S/C12H16O2S/c1-9(13)7-10(2)15-12-6-4-5-11(8-12)14-3/h4-6,8,10H,7H2,1-3H3

InChI Key

TXRMKQVXRHAGNX-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C)SC1=CC=CC(=C1)OC

Origin of Product

United States

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